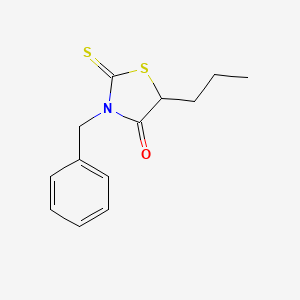![molecular formula C14H16BrN3O4 B14713197 [4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate CAS No. 18933-62-5](/img/structure/B14713197.png)
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate is a complex organic compound characterized by the presence of azido, bromomethyl, and methoxy groups attached to an oxane ring and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate typically involves multiple steps, starting with the preparation of the oxane ring, followed by the introduction of the azido, bromomethyl, and methoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step involves the bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Azidation: The azido group is introduced through a substitution reaction, typically using sodium azide (NaN3) as the azide source.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The bromomethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amines: Formed from the reduction of the azido group.
Aldehydes and Carboxylic Acids: Formed from the oxidation of the bromomethyl group.
Scientific Research Applications
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and as a tool for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate involves its interaction with specific molecular targets, leading to various biochemical effects. The azido group can participate in bioorthogonal reactions, allowing for site-specific labeling and functionalization of biomolecules. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: Similar in having bromine and methyl groups but lacks the azido and methoxy functionalities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains bromine and thiazole moieties, used for antimicrobial and anticancer research.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Features a bromo group and a benzoate moiety, used in photoactive applications.
Uniqueness
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate is unique due to the combination of azido, bromomethyl, and methoxy groups attached to an oxane ring and a benzoate moiety
Properties
CAS No. |
18933-62-5 |
|---|---|
Molecular Formula |
C14H16BrN3O4 |
Molecular Weight |
370.20 g/mol |
IUPAC Name |
[4-azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C14H16BrN3O4/c1-20-12-7-10(17-18-16)13(11(8-15)21-12)22-14(19)9-5-3-2-4-6-9/h2-6,10-13H,7-8H2,1H3 |
InChI Key |
HMZBDIASJKIJQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C(C(O1)CBr)OC(=O)C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)


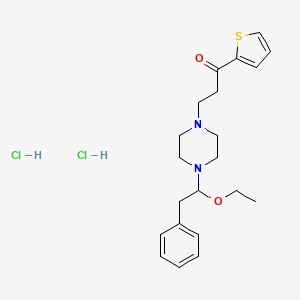
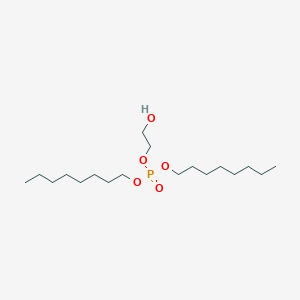
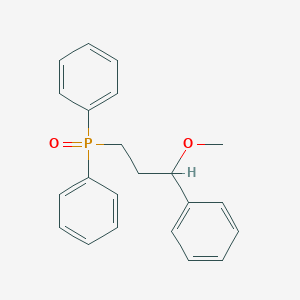
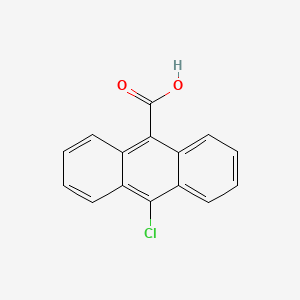
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
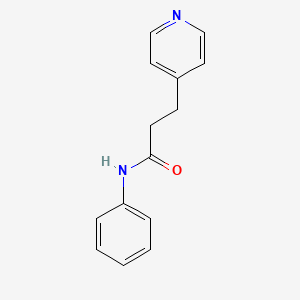
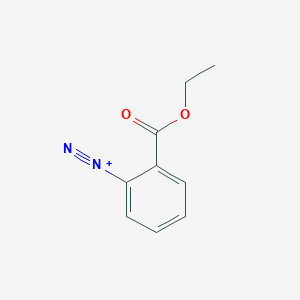


![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
